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Abstract
This technical guide provides a comprehensive analysis of 3,5-
Bis(trifluoromethyl)hydrocinnamic acid, a critical intermediate in contemporary drug

discovery. The document's core focus is the definitive establishment of its molecular weight,

moving beyond a simple statement of the value to detail the theoretical basis and the multi-

faceted experimental methodologies required for its authoritative verification. As a Senior

Application Scientist, this guide is structured to impart not just procedural steps but the

underlying scientific rationale, ensuring that protocols are understood as self-validating

systems. We will explore the compound's foundational physicochemical properties, delve into

gold-standard analytical techniques such as mass spectrometry and NMR spectroscopy, and

contextualize its significance in medicinal chemistry, particularly as a building block for

pharmacologically active amides.[1][2] This whitepaper is designed to serve as a practical and

educational resource for professionals engaged in the synthesis, characterization, and

application of high-value chemical entities.
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Part 1: Foundational Physicochemical & Structural
Properties
3,5-Bis(trifluoromethyl)hydrocinnamic acid, also known by its systematic name 3-[3,5-

bis(trifluoromethyl)phenyl]propanoic acid, is a substituted aromatic carboxylic acid.[3] The

strategic placement of two trifluoromethyl (-CF3) groups on the phenyl ring is a common and

highly effective strategy in medicinal chemistry. These groups are potent electron-withdrawing

agents that significantly alter the molecule's electronic profile, pKa, and lipophilicity.

Furthermore, they enhance metabolic stability by blocking sites susceptible to oxidative

metabolism, a crucial consideration in drug design.[4] An accurate understanding of its

fundamental properties, starting with its molecular weight, is the non-negotiable first step in any

research or development workflow.

Core Properties Summary
The essential physicochemical data for 3,5-Bis(trifluoromethyl)hydrocinnamic acid are

consolidated below. These values represent the foundational parameters for experimental

design, from solubility testing to reaction stoichiometry.

Property Value Source(s)

Molecular Weight 286.17 g/mol [1][3][5][6]

Molecular Formula C₁₁H₈F₆O₂ [1][3]

CAS Number 181772-16-7 [1][3]

Synonyms

3-[3,5-

Bis(trifluoromethyl)phenyl]prop

anoic acid

[3]

Appearance White solid / crystalline solid [5][7]

Melting Point 68-73 °C [3][5]

Boiling Point 247 °C (at 760 mmHg) [3]

Density 1.427 g/cm³ [3]
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Molecular Structure
The structural arrangement dictates the compound's chemical behavior and its potential for

interaction with biological targets.

Caption: Molecular structure of 3,5-Bis(trifluoromethyl)hydrocinnamic acid.

Part 2: Authoritative Determination of Molecular
Weight
While the theoretical molecular weight is a calculated value, its experimental confirmation is a

cornerstone of chemical characterization, ensuring sample identity and purity. A multi-technique

approach is essential for a robust and trustworthy assessment.

Theoretical Molecular Weight Calculation
The molecular weight is the sum of the atomic masses of all atoms in the molecule

(C₁₁H₈F₆O₂).[8]

(11 x Carbon atomic mass) + (8 x Hydrogen atomic mass) + (6 x Fluorine atomic mass) + (2

x Oxygen atomic mass)

(11 x 12.011) + (8 x 1.008) + (6 x 18.998) + (2 x 15.999) = 286.17 g/mol

This calculated value serves as the benchmark for experimental verification.

Experimental Verification Workflow
A rigorous workflow for confirming the molecular weight and identity of a small molecule

involves complementary techniques. Mass spectrometry provides a direct measurement of the

mass, while NMR and HPLC provide indispensable data on structure and purity, respectively.
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Caption: Workflow for the authoritative characterization of a small molecule.

Gold Standard: Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the premier technique for determining the

molecular weight of small molecules due to its exceptional accuracy and sensitivity.[8][9] For a

molecule like 3,5-Bis(trifluoromethyl)hydrocinnamic acid, which contains an acidic proton,

Electrospray Ionization (ESI) in negative ion mode is an ideal choice. ESI is a soft ionization

technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

In negative mode, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, directly

providing the molecular weight minus one proton. This provides a direct, high-confidence

measurement.

Experimental Protocol: Direct Infusion ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable

solvent such as methanol or acetonitrile. The high polarity of these solvents is compatible

with the ESI process.

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g.,

sodium trifluoroacetate or a commercial calibration mix) to ensure high mass accuracy.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.

Data Acquisition: Acquire data in negative ion mode over a mass range that brackets the

expected molecular weight (e.g., m/z 100-500).

Data Analysis:

Identify the most abundant ion in the spectrum. For this compound, the expected base

peak will be the [M-H]⁻ ion.

The observed m/z value should be approximately 285.16 (286.17 - 1.01).

Trustworthiness: The presence of this single, dominant ion corresponding to the

deprotonated parent molecule serves as a self-validating data point for the compound's

molecular weight.

Structural Confirmation: Nuclear Magnetic Resonance
(NMR) Spectroscopy
Expertise & Causality: While MS directly measures mass, NMR spectroscopy provides the

definitive confirmation of the molecular structure, which is intrinsically linked to the molecular

formula and thus the molecular weight.[9] For this compound, ¹H and ¹⁹F NMR are particularly

informative. ¹H NMR will confirm the presence and connectivity of the propanoic acid chain and

the aromatic protons. ¹⁹F NMR is crucial for verifying the presence of the two -CF₃ groups,

which are the most mass-heavy substituents.

Experimental Protocol: ¹H and ¹⁹F NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[10] Add a small amount of

Tetramethylsilane (TMS) as an internal standard for ¹H NMR.

Instrument Setup: Tune and shim the NMR spectrometer to ensure high resolution and a

symmetrical lineshape.[10]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

Expected Signals: Look for signals corresponding to the two aliphatic CH₂ groups of the

propanoic chain and the aromatic protons on the phenyl ring. The integration of these

signals should correspond to the number of protons in each environment.

¹⁹F NMR Acquisition: Without changing the sample, acquire a one-dimensional fluorine

spectrum.

Expected Signals: A single, sharp signal is expected, as both -CF₃ groups are chemically

equivalent. The presence of this signal is unambiguous proof of the trifluoromethyl

substituents.

Trustworthiness: The combination of ¹H and ¹⁹F NMR spectra provides a unique fingerprint of

the molecule. When the observed signals and their integrations are consistent with the

proposed structure of C₁₁H₈F₆O₂, it validates the molecular formula used for the theoretical

molecular weight calculation.

Part 3: Contextual Significance in Drug
Development
The molecular weight and structure of 3,5-Bis(trifluoromethyl)hydrocinnamic acid are not

merely academic data points; they are critical enablers for its application as a high-value

intermediate in pharmaceutical research.

Role as a Synthetic Building Block
This compound is primarily used in the synthesis of more complex, biologically active

molecules, particularly novel amides.[1][2] Its carboxylic acid functional group is readily
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activated for amide bond formation, allowing it to be coupled with a wide variety of amines to

generate large libraries of candidate compounds.

3,5-Bis(trifluoromethyl)-
hydrocinnamic Acid

+ Amine (R-NH₂)
+ Coupling Reagents

Amide Coupling Biologically Active Amides e.g., NK-1 Receptor Antagonists
(Anti-emetic, Anti-inflammatory)

Pharmacological Target

Click to download full resolution via product page

Caption: Role as an intermediate in the synthesis of bioactive amides.

Application in NK-1 Receptor Antagonism
A significant application of this molecular scaffold is in the development of Substance P

(neurokinin-1 or NK-1) receptor antagonists.[7][11] These antagonists have therapeutic

potential in treating conditions such as chemotherapy-induced emesis, inflammatory diseases,

and certain psychiatric disorders.[7][11] The 3,5-bis(trifluoromethyl)phenyl moiety is a well-

established pharmacophore that provides potent and selective binding to the NK-1 receptor.

The ability to reliably synthesize and characterize the hydrocinnamic acid precursor is therefore

a critical step in the discovery pipeline for these therapeutics.

Conclusion
The molecular weight of 3,5-Bis(trifluoromethyl)hydrocinnamic acid is definitively

established as 286.17 g/mol . This guide has demonstrated that while the theoretical

calculation provides a starting point, an authoritative confirmation relies on a synergistic

analytical approach. Mass spectrometry offers a direct and precise measurement of the

molecular mass, while NMR spectroscopy validates the underlying chemical structure. These

techniques, complemented by purity analysis via HPLC, form a self-validating system that

ensures the identity and quality of this crucial synthetic intermediate. For researchers in drug

development, a rigorous understanding and application of these principles are paramount for

advancing the synthesis of novel therapeutics, such as NK-1 receptor antagonists, where the

unique properties of the bis(trifluoromethyl)phenyl scaffold are leveraged for potent biological

activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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